molecular formula C20H23ClN4O3 B2873543 4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 923185-74-4

4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2873543
CAS No.: 923185-74-4
M. Wt: 402.88
InChI Key: RHSMTFASFRSGGY-UHFFFAOYSA-N
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Description

4-Chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a sophisticated chemical scaffold designed for pharmaceutical and biochemical research, particularly in the development of kinase inhibitors. The core structure of this compound is the 1H-pyrazolo[3,4-b]pyridine, a privileged heterocyclic system known for its strong resemblance to purine bases, which allows it to effectively target the ATP-binding sites of various kinases . This molecular framework has demonstrated significant potential in medicinal chemistry, with over 300,000 described derivatives and numerous compounds advancing to investigational and approved drug status . The specific substitution pattern on this compound is critical to its research value. The phenyl group at the N1 position and the methyl group at the C3 position are common motifs employed to optimize the molecule's binding affinity and metabolic stability . The chlorine atom at the C4 position and the carboxamide at the C5 position, substituted with bis(2-methoxyethyl) groups, provide versatile handles for further synthetic modification via cross-coupling or functional group interconversion, enabling the exploration of structure-activity relationships (SAR). These features make it a valuable intermediate for constructing targeted libraries in drug discovery programs, especially in oncology. Research into similar pyrazolo[3,4-b]pyridine derivatives has shown them to be potent inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to NTRK gene fusions . Molecular docking studies suggest that these compounds typically anchor in the kinase hinge region through hydrogen bonding with residues like Glu590 and Met592, while the C5 carboxamide side chain often extends into the solvent-exposed region, allowing for potency and selectivity tuning . This product is intended for research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3/c1-14-17-18(21)16(20(26)24(9-11-27-2)10-12-28-3)13-22-19(17)25(23-14)15-7-5-4-6-8-15/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSMTFASFRSGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N(CCOC)CCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chloro substituent: This step often involves chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    N,N-bis(2-methoxyethyl) substitution:

    Carboxamide formation: The final step involves the formation of the carboxamide group, typically through amidation reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole- and pyrazolo[3,4-b]pyridine-carboxamide derivatives. Below is a detailed comparison with structurally related analogs based on synthesis, physicochemical properties, and substituent effects.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) Spectral Data Highlights (¹H-NMR, MS) References
4-Chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (Target) C₂₂H₂₆ClN₅O₃ 464.92 -Cl (C4), -CH₃ (C3), -Ph (C1), -N(CH₂CH₂OMe)₂ (C5 carboxamide) Not reported Not reported Not available N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 402.83 -Cl (C5), -CH₃ (C3), -Ph (C1 and pyrazole), -CN (C4 pyrazole) 133–135 68 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), MS: [M+H]+ 403.1
N-(5-Chloro-2-methylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₄H₂₁ClN₄O 416.90 -Cl (C5), -CH₃ (C3), -Ph (C1), -cyclopropyl (C6), -NH(C₆H₃ClCH₃) (C4 carboxamide) Not reported Not reported Not available
5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₂₁H₂₀ClN₃O₃ 409.85 -Cl (C5), -CH₃ (C3), -4-MeBz (C1), -COOH (C4) Not reported Not reported Not available
4-Chloro-1-ethyl-N-(4-pyridinyl)-1H-pyrazole-5-carboxamide C₁₂H₁₂ClN₅O 277.71 -Cl (C4), -Et (C1), -NH(4-pyridinyl) (C5 carboxamide) Not reported Not reported Not available

Key Observations:

Substituent Effects on Solubility and Bioactivity The target compound’s bis(2-methoxyethyl) carboxamide group likely enhances solubility compared to analogs with aryl or alkyl substituents (e.g., 3a, ). This modification contrasts with the carboxylic acid derivative (), which may exhibit lower cell permeability due to ionization.

Synthesis and Yield

  • Carboxamide derivatives in (e.g., 3a–3e) were synthesized via EDCI/HOBt-mediated coupling, achieving yields of 62–71% . The target compound’s synthesis may follow a similar pathway, though the bis(2-methoxyethyl) substitution could necessitate optimized conditions.

Spectral and Analytical Data

  • ¹H-NMR signals for pyrazole/pyridine protons in analogs (δ 7.2–8.1) are consistent across derivatives . The target compound’s methoxyethyl groups would likely produce distinct δ 3.2–3.6 (OCH₂) and δ 1.8–2.0 (CH₂) signals.

Thermal Stability

  • Melting points for aryl-substituted carboxamides (e.g., 3a: 133–135°C, 3d: 181–183°C) correlate with crystallinity . The target compound’s flexible methoxyethyl groups may reduce melting points compared to rigid analogs.

Research Implications and Gaps

  • The bis(2-methoxyethyl) groups may modulate selectivity or pharmacokinetics.
  • Structural Optimization : Comparative studies with ’s cyclopropyl derivative () could reveal trade-offs between steric effects and target engagement.

Biological Activity

The compound 4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article will delve into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Core Structure : Pyrazolo[3,4-b]pyridine
  • Substituents :
    • 4-chloro group
    • N,N-bis(2-methoxyethyl) amide
    • 3-methyl and 1-phenyl groups

This unique arrangement contributes to its biological activity by influencing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including the compound . Research indicates that these compounds can arrest the cell cycle and induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .

Key Findings:

  • Mechanism of Action : The compound appears to inhibit critical pathways involved in cell proliferation and survival. It has been shown to reduce the expression levels of anti-apoptotic proteins like Mcl-1 .
  • In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising therapeutic avenue for further exploration.

Antimycobacterial Activity

Another area of interest is the compound's efficacy against Mycobacterium tuberculosis. A study indicated that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance antitubercular activity .

Key Findings:

  • MABA Assay Results : Compounds similar to 4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine were subjected to the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv strain. Results showed promising activity with specific substitutions enhancing efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its structural features. Variations in substituents have been shown to significantly affect potency and selectivity.

SubstituentEffect on Activity
4-chloroEnhances anticancer activity
N,N-bis(2-methoxyethyl)Improves solubility and bioavailability
Methyl at C3Critical for maintaining activity against cancer cells

Case Study 1: Anticancer Efficacy

In a controlled study involving various pyrazolo[3,4-b]pyridine derivatives, it was found that those with specific substitutions around the core structure exhibited enhanced anticancer properties. The presence of a hydroxyl group at position 4 of the phenyl ring was particularly noted for its effectiveness against MCF7 cells .

Case Study 2: Antitubercular Activity

A comparative analysis of several derivatives indicated that those with a more hydrophobic character showed increased binding affinity to the target enzyme pantothenate synthetase in M. tuberculosis. This suggests that further optimization of lipophilicity could yield even more potent antitubercular agents .

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